5-azidopentanoic Acid

Physicochemical Characterization Solubility LogP

5-Azidopentanoic acid (5-APA, CAS 79583-98-5) is a linear, bifunctional organic acid characterized by a five-carbon saturated alkyl chain terminated with a carboxylic acid group at one end and a reactive azide (-N₃) group at the other. With a molecular formula of C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol, this liquid reagent (density 1.142, boiling point 85 °C/0.01 mmHg) serves as a versatile heterobifunctional linker.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 79583-98-5
Cat. No. B556510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azidopentanoic Acid
CAS79583-98-5
Synonyms5-azidopentanoicAcid; 79583-98-5; 5-azidovalericacid; Pentanoicacid,5-azido-; 5-Azidovalerianicacid; ACMC-20am66; C5H9N3O2; SCHEMBL13630655; CTK2G4020; MolPort-020-393-402; SBZDIRMBQJDCLB-UHFFFAOYSA-N; KM1978; ZINC38265336; AKOS024438819; OR039113; KB-106076; TC-168405; FT-0685274; V7798
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CC(=O)O
InChIInChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10)
InChIKeySBZDIRMBQJDCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidopentanoic Acid (CAS 79583-98-5): A Dual-Functional Click Chemistry Linker for Bioconjugation and Advanced Synthesis


5-Azidopentanoic acid (5-APA, CAS 79583-98-5) is a linear, bifunctional organic acid characterized by a five-carbon saturated alkyl chain terminated with a carboxylic acid group at one end and a reactive azide (-N₃) group at the other . With a molecular formula of C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol, this liquid reagent (density 1.142, boiling point 85 °C/0.01 mmHg) serves as a versatile heterobifunctional linker . The compound is primarily utilized as a foundational building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Its molecular architecture enables orthogonal bioconjugation strategies: the carboxylic acid moiety can be activated (e.g., with EDC/NHS) for amide bond formation with primary amines, while the terminal azide provides a bioorthogonal handle for highly selective click chemistry reactions with alkynes, BCN, DBCO, or TCO partners, facilitating the stable attachment of fluorescent probes, biotin tags, or the construction of complex biomaterials such as hydrogels .

Beyond Generic Azido-Acids: Why the Pentanoic Chain of 5-Azidopentanoic Acid Dictates Conjugate Performance and Workflow Reproducibility


While the azide functional group is a shared feature among many ω-azido-alkanoic acids, generic substitution with shorter (e.g., 3-azidopropanoic acid) or longer (e.g., 6-azidohexanoic acid) homologs fails to account for the specific physicochemical and functional consequences of the five-carbon pentanoic chain length . This chain length directly influences the compound's LogP (~1.00-1.3) and pKa (~4.6), governing its solubility profile (30 mg/mL in DMF, DMSO, ethanol; 10 mg/mL in PBS pH 7.2) and ionization state under physiological conditions, which can significantly impact downstream conjugation efficiency and purification [1]. The specific hydrophobic spacer length of 5-azidopentanoic acid has been empirically validated in complex biological systems: it is the exact linker that preserves the full cytotoxic potency of the highly potent apoptolidin macrolides upon esterification, a critical finding that shorter or longer linkers would not necessarily replicate due to altered conformational dynamics and potential steric hindrance at the binding site [2]. Furthermore, in the context of automated radiosynthesis for in vivo PET imaging agents, this compound was selected specifically for modifying a 13-mer peptide at the N-terminus, where its precise spatial and chemical properties enabled a robust, fully automated click chemistry-based radiolabeling protocol with [¹⁸F]FBzDBCO, a process where the physicochemical properties of the linker are critical for achieving high radiochemical purity and yield [3]. Therefore, substituting 5-azidopentanoic acid with an analog of different chain length introduces a new, unvalidated variable that can compromise conjugate stability, biological activity, or synthetic yield, directly impacting research reproducibility and project timelines.

5-Azidopentanoic Acid: Quantifiable Differentiation from In-Class Analogs and Evidence-Based Selection Guide


Comparative Physicochemical Profile: Solubility and LogP of 5-Azidopentanoic Acid vs. 6-Azidohexanoic Acid

The pentanoic acid core of 5-azidopentanoic acid confers a distinct physicochemical signature compared to its longer-chain analog, 6-azidohexanoic acid. While both are soluble in organic solvents like DMF and DMSO, the difference in chain length translates to a measurable difference in hydrophobicity, as indicated by their LogP values. 5-Azidopentanoic acid has a reported LogP of approximately 1.00-1.30, while the longer six-carbon chain of 6-azidohexanoic acid results in a higher LogP (predicted ~1.6-1.8), indicating greater lipophilicity. This difference in LogP is a key design parameter for bioconjugation, as it influences aqueous solubility and the propensity for non-specific hydrophobic interactions, which can affect both conjugate purification and biological performance [1].

Physicochemical Characterization Solubility LogP Linker Design

Preservation of Parent Macrolide Potency: 5-Azidopentanoic Acid-Modified Apoptolidin Derivatives vs. Unmodified Apoptolidin A and H

In a direct head-to-head functional comparison, selective esterification of the C2' hydroxyl group of the potent cytotoxic macrolides Apoptolidin A and Apoptolidin H with 5-azidopentanoic acid yielded azido-functionalized derivatives that retained cytotoxicity equal to that of their respective unmodified parent macrolides [1]. This demonstrates that conjugation with this specific linker does not sterically or electronically perturb the molecule's critical binding interactions with its cellular target. The reaction, which afforded the desired azido-apoptolidin product in 30-40% yield, provided a crucial bioorthogonal handle for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) to create fluorescent and biotin-functionalized probes for cellular localization studies [2].

Drug Discovery Natural Product Modification Cytotoxicity Assay Structure-Activity Relationship

Facilitating Automated Radiochemical Synthesis: Successful ¹⁸F-Labeling of a Peptide Modified with 5-Azidopentanoic Acid

In a study focused on developing a PET imaging agent for tissue transglutaminase 2 (TG2), a 13-mer peptide was specifically modified at its N-terminus with 5-azidopentanoic acid [1]. This modification was essential for a subsequent copper-free click chemistry reaction with the prosthetic group [¹⁸F]FBzDBCO. The approach enabled the development of a fully automated radiosynthesis protocol, successfully yielding the ¹⁸F-labeled peptide [2]. While the study does not provide head-to-head yield data with other linkers, the successful implementation of this specific linker in a sensitive, automated radiochemical workflow highlights its favorable chemical stability, solubility, and reaction kinetics under the stringent conditions required for radiolabeling with short-lived isotopes.

Radiochemistry PET Imaging Automated Synthesis Peptide Conjugation

Defined Stability and Storage Profile Enables Predictable Long-Term Procurement Planning

The long-term stability profile of 5-azidopentanoic acid is well-characterized across multiple vendors, providing critical information for laboratory inventory management and procurement planning. The compound is light- and heat-sensitive and is specified for long-term storage at -20°C, with a shelf life of up to 3 years when stored as a solid/powder at this temperature . This compares favorably to storage in solution, where stability is significantly reduced to 1 month at -20°C and 6-12 months at -80°C [1]. This well-defined storage requirement (frozen, <0°C) and known sensitivity to heat and light are crucial for ensuring the reagent's performance upon use and avoiding costly and time-consuming re-synthesis or re-procurement [2].

Stability Storage Conditions Shelf Life Procurement

Application in Hydrogel Synthesis: A Benchmark for Biocompatible Material Fabrication

5-Azidopentanoic acid is a documented monomer for the synthesis of chitosan-poly(ethylene glycol) (PEG) hydrogels via azide-alkyne click chemistry . These hydrogels are a class of biocompatible materials with significant potential in biomedical applications, including controlled drug delivery and tissue engineering. The use of this specific linker is advantageous because its moderate chain length and the high fidelity of the CuAAC reaction facilitate the formation of well-defined, robust crosslinked networks. This application serves as a clear benchmark, confirming the compound's utility in creating complex polymeric architectures where the precise spatial orientation and reactivity of the azide handle are critical for material properties.

Biomaterials Hydrogels Drug Delivery Click Chemistry

Evidence-Driven Application Scenarios for 5-Azidopentanoic Acid (CAS 79583-98-5) in Advanced Research


Silent Tagging of Potent Cytotoxic Natural Products for Mechanism-of-Action and Localization Studies

Researchers investigating the mechanism of action or cellular target of a highly potent natural product like apoptolidin can utilize 5-azidopentanoic acid to install a bioorthogonal azide handle without perturbing the molecule's innate biological activity. As demonstrated with apoptolidins A and H, esterification with this linker yields a derivative with cytotoxic potency equal to the parent macrolide [1]. The resulting azido-apoptolidin can then be conjugated via strain-promoted alkyne-azide cycloaddition (SPAAC) to a variety of reporter moieties, such as fluorescent dyes or biotin tags, to enable high-fidelity cellular imaging and target identification studies [2]. This application scenario is ideal for labs in chemical biology and drug discovery that require an off-the-shelf, validated linker for creating functional probes from sensitive lead compounds.

Development of Automatable Radiochemical Probes for In Vivo PET Imaging

For radiochemistry and molecular imaging laboratories developing novel PET tracers, 5-azidopentanoic acid offers a robust solution for peptide modification. Its physicochemical properties and compatibility with copper-free click chemistry (SPAAC) allow for the automated synthesis of complex radioconjugates, as exemplified by the successful ¹⁸F-labeling of a 13-mer peptide targeting tissue transglutaminase 2 (TG2) [3]. The compound's stability profile and predictable reactivity in a demanding, time-sensitive automated workflow make it a reliable choice for creating radiolabeled probes, where high specific activity and radiochemical purity are non-negotiable requirements for subsequent in vivo imaging studies [4].

Synthesis of Functional Peptide Conjugates and Cyclic Peptides for Chemical Biology

5-Azidopentanoic acid is an established building block for introducing a clickable handle onto peptides and proteins. Its carboxylic acid group can be readily activated for amide bond formation with N-terminal amines or lysine side chains, while the terminal azide provides a selective reaction partner for CuAAC with terminal alkynes [5]. This orthogonal reactivity enables the precise synthesis of peptide-drug conjugates, fluorescently labeled probes for biochemical assays, and the head-to-tail cyclization of linear peptides, a common strategy for improving the proteolytic stability and target affinity of bioactive peptides [6]. The compound's defined solubility in DMF and DMSO ensures compatibility with standard solid-phase and solution-phase peptide synthesis workflows.

Fabrication of Click-Crosslinked Hydrogels for Drug Delivery and Tissue Engineering

In the field of biomaterials, 5-azidopentanoic acid serves as a functional monomer for the construction of biocompatible hydrogels via azide-alkyne click chemistry. As demonstrated in the synthesis of chitosan-PEG hydrogels, this compound can be used to introduce reactive azide groups onto polymer backbones, enabling efficient, chemoselective crosslinking . The resulting hydrogels possess a well-defined network structure and are of significant interest for applications such as controlled drug release and as scaffolds for cell growth in tissue engineering. This scenario provides a clear procurement rationale for materials science and bioengineering labs seeking a versatile, click-ready linker for designing advanced functional materials.

Technical Documentation Hub

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